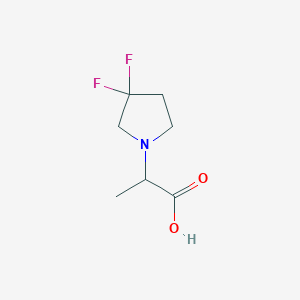

2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-5(6(11)12)10-3-2-7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTNWHKUSXLFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with two fluorine atoms and a propanoic acid moiety. This unique structure contributes to its biological properties.

Research indicates that this compound may exert its effects through various mechanisms:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : It has been identified as a potent inhibitor of DPP-4, an enzyme involved in glucose metabolism. This inhibition is significant for the management of type 2 diabetes mellitus by enhancing incretin levels and improving glycemic control .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) .

Table 1: Biological Activity Summary

Case Study 1: DPP-4 Inhibition

In a study evaluating various derivatives of difluoropyrrolidines, this compound exhibited significant DPP-4 inhibitory activity. Compounds were tested for their ability to bind to the DPP-4 active site using molecular docking studies, revealing favorable interactions that correlate with their inhibitory potency .

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory properties of the compound using PBMC cultures. The results indicated that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-α production by up to 60%, suggesting a strong anti-inflammatory effect . Additionally, the compound was found to enhance IL-10 production, which is associated with anti-inflammatory responses.

Scientific Research Applications

Pharmacological Applications

1.1 Apelin Receptor Agonists

One of the notable applications of 2-(3,3-difluoropyrrolidin-1-yl)propanoic acid is its role as an agonist for the apelin receptor (APJ). Research has shown that compounds containing this structure can enhance the activity of APJ, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. For instance, a patent describes several derivatives that utilize this compound to develop effective APJ agonists .

1.2 Cannabinoid Receptor Modulation

Another significant application is in the modulation of cannabinoid receptors. Specifically, derivatives of this compound have been identified as potential agonists for the CB2 receptor, which is associated with anti-inflammatory effects and pain relief. This application highlights the compound's versatility in targeting different receptor systems for therapeutic benefits .

Synthesis and Derivative Development

The synthesis of this compound has led to the development of various analogs with enhanced biological activity. For example, the synthesis method outlined in multiple patents emphasizes the modification of the pyrrolidine ring to improve pharmacokinetic properties and receptor selectivity .

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | APJ Agonist |

| Compound B | Structure B | CB2 Agonist |

Case Studies

3.1 Cardiovascular Research

In a clinical study involving cardiovascular health, derivatives of this compound showed promising results in improving heart function and reducing blood pressure in animal models. These findings suggest potential applications in treating heart diseases .

3.2 Pain Management

A recent study explored the efficacy of a specific derivative as a pain management agent. The results indicated that compounds based on this compound exhibited significant analgesic properties, making them candidates for further development in pain relief therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid and related compounds from the evidence:

Key Differences and Implications

Fluorination vs.

Aromatic vs. Aliphatic Substituents: The pyridin-3-yl group in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid introduces aromaticity and hydrogen-bonding capability, which could enhance target binding in biological systems compared to the aliphatic difluoropyrrolidine group .

Preparation Methods

Fluorinated Pyrrolidine Ring Construction

The synthesis typically begins with the preparation of the 3,3-difluoropyrrolidine core. This involves:

- Starting from a suitable pyrrolidine precursor, often protected with tert-butoxycarbonyl (Boc) groups to control reactivity.

- Introduction of geminal difluoro substituents at the 3-position of the pyrrolidine ring. This can be achieved via fluorination reagents or by using fluorinated building blocks such as (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate as an intermediate.

One documented method involves oxidation of (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate using Dess-Martin periodinane to form the corresponding aldehyde, followed by Wittig-type olefination with ethyl (triphenylphosphoranylidene)acetate to extend the carbon chain.

Chain Extension and Functional Group Transformations

- The aldehyde intermediate is converted to an α,β-unsaturated ester through olefination.

- Subsequent catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) reduces the double bond to yield the saturated ethoxycarbonyl derivative.

- Hydrolysis or further functional group manipulation converts the ester to the free carboxylic acid, forming the propanoic acid moiety attached to the pyrrolidine ring.

Amine Coupling and Deprotection

- The pyrrolidine nitrogen is often protected during early steps (e.g., Boc protection) and deprotected later using acidic conditions (e.g., HCl in dioxane).

- Amide bond formation or coupling reactions can be employed to attach the propanoic acid chain or other substituents selectively.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Oxidation of hydroxymethyl pyrrolidine | Dess-Martin periodinane, 0 °C, 3 h | Formation of 4,4-difluoro-2-formylpyrrolidine |

| B | Olefination | Ethyl (triphenylphosphoranylidene)acetate, DCM, 25 °C, 12 h | α,β-Unsaturated ester intermediate |

| C | Catalytic hydrogenation | Pd/C, H2, MeOH, 25 °C, 12 h | Saturated ethoxycarbonyl pyrrolidine |

| D | Hydrolysis and deprotection | Acidic conditions (HCl in dioxane), reflux | 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid |

This sequence allows precise installation of the geminal difluoro substituents and the propanoic acid chain while controlling stereochemistry and protecting groups.

Alternative Synthetic Considerations

- Use of coupling agents and protecting groups is critical to achieve selective functionalization and avoid side reactions.

- Fluorination can be challenging; thus, fluorinated building blocks or selective fluorination reagents are preferred.

- Catalytic hydrogenation conditions must be carefully controlled to avoid defluorination or ring opening.

- Purification typically involves chromatography (silica gel, HPLC) to isolate pure intermediates and final products.

Research Findings and Yields

- The oxidation step with Dess-Martin periodinane yields approximately 56% of the aldehyde intermediate.

- Olefination proceeds with yields around 63%.

- Catalytic hydrogenation yields are high, approximately 86%.

- Overall yields depend on purification efficiency and scale but typically range from moderate to good (50-85%) for each step.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation | Dess-Martin periodinane, 0 °C | 56 | Formation of aldehyde intermediate |

| 2 | Olefination | Ethyl (triphenylphosphoranylidene)acetate, DCM, 25 °C | 63 | α,β-unsaturated ester formation |

| 3 | Catalytic hydrogenation | Pd/C, H2, MeOH, 25 °C | 86 | Saturated ester formation |

| 4 | Deprotection & Hydrolysis | HCl in dioxane, reflux | Variable | Final acid formation |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, and how can purity be validated?

- Methodology :

- Step 1 : Begin with pyrrolidine as the core. Introduce fluorine atoms via electrophilic or nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor reagents) at the 3,3-positions.

- Step 2 : Functionalize with a propanoic acid group through alkylation or coupling reactions (e.g., Michael addition or amide bond formation).

- Step 3 : Purify via recrystallization (using polar aprotic solvents) or reverse-phase HPLC to isolate high-purity product.

- Validation : Confirm purity via HPLC-UV (>98% purity threshold) and characterize using ¹H/¹⁹F NMR to verify fluorination and structural integrity .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures to minimize inhalation risks .

- Storage : Keep in a sealed, labeled container under inert gas (e.g., argon) at 2–8°C to prevent degradation.

- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stereochemical and electronic effects of 3,3-difluorination on pyrrolidine be analyzed?

- Methodology :

- Stereochemical Analysis : Use X-ray crystallography to resolve the 3D structure. Compare with density functional theory (DFT) calculations to assess fluorine-induced conformational changes.

- Electronic Effects : Perform ¹⁹F NMR to study fluorine’s electron-withdrawing impact. Correlate with pKa measurements of the propanoic acid group to evaluate acidity modulation by fluorination .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

- Methodology :

- Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase assays) to measure IC₅₀ values. Include controls with non-fluorinated analogs to isolate fluorine’s role.

- Data Analysis : Apply non-linear regression (e.g., GraphPad Prism) to calculate inhibition constants. Validate results with surface plasmon resonance (SPR) for binding affinity .

Q. How can computational modeling predict the pharmacokinetic properties of this fluorinated compound?

- Methodology :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and membrane permeability. Compare with experimental Caco-2 cell permeability data.

- Metabolic Stability : Simulate CYP450 interactions via molecular docking (AutoDock Vina) and validate with hepatocyte microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.